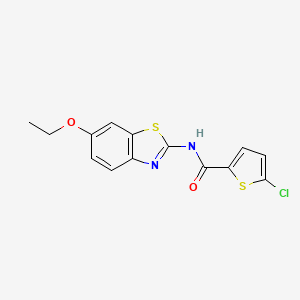

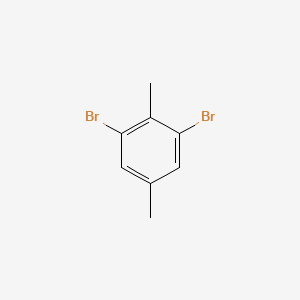

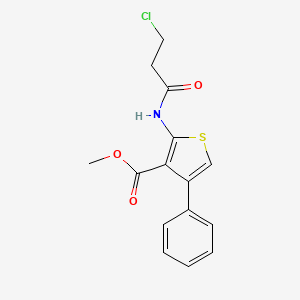

![molecular formula C15H17N3O4S B2429192 8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1198065-85-8](/img/structure/B2429192.png)

8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating cancer and autoimmune diseases.

Applications De Recherche Scientifique

Hydantoins, or imidazolidine-2,4-diones , constitute a class of compounds that were first isolated in 1861 by Nobel laureate Adolph von Baeyer. Although the hydantoin ring itself lacks biological activity, its derivatives have found diverse applications across chemical and pharmaceutical industries. Notably, 5- and 5,5-substituted hydantoins exhibit a wide range of therapeutic effects .

Phenytoin: This compound regulates the central nervous system (CNS) and has been successfully used to alleviate epilepsy symptoms for over 70 years. It also serves as a treatment for neuropathic pain .

Dantrolene: Used clinically to treat malignant hyperthermia, dantrolene inhibits abnormal Ca^2+ release from the sarcoplasmic reticulum and physiological Ca^2+ release from skeletal muscles .

BIRT377: Demonstrates potent anti-inflammatory activity as an antagonist of lymphocyte function-associated antigen-1 (LFA-1) .

Synthesis and Structure

The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione involves a simple, fast, and cost-effective three-step process. The overall yield is 60%, making it an attractive pathway for obtaining N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins) .

Research Applications

Let’s explore the unique applications of 1-methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione:

Spirohydantoins: This compound serves as a valuable research reagent for synthesizing spirohydantoins from basic heterocyclic ketones. Researchers use it to explore novel derivatives and study their properties .

Pain Management: Recent studies have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as potential agents for managing inflammatory pain. These compounds exhibit allodynic efficacy in animal models .

Dopamine Receptor Agonists: In drug discovery, researchers have investigated 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as dopamine receptor (DOR) agonists. These compounds show promise in binding to the orthosteric site and modulating DOR activity .

Hypoxia-Inducible Factor Inhibitors: 1,3,8-Triazaspiro[4.5]decane-2,4-diones have emerged as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3). They hold potential for treating anemia .

Mécanisme D'action

Target of Action

The primary target of 8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . This receptor is a G-protein coupled receptor involved in mediating the effects of endogenous opioids and opioid drugs .

Mode of Action

This compound acts as a selective agonist for the DOR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, triggering a series of intracellular events that lead to the observed pharmacological effects .

Biochemical Pathways

Upon binding to the DOR, the compound initiates a cascade of biochemical events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. These actions result in hyperpolarization of the cell membrane and reduced neuronal excitability .

Pharmacokinetics

Similar compounds have been shown to have good pharmacokinetic profiles in preclinical species

Result of Action

The activation of the DOR by this compound leads to antinociceptive effects , which means it can reduce sensitivity to painful stimuli . It’s also noted that selective dor agonists can induce convulsions .

Propriétés

IUPAC Name |

8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-13-15(17-14(20)16-13)7-9-18(10-8-15)23(21,22)11-6-12-4-2-1-3-5-12/h1-6,11H,7-10H2,(H2,16,17,19,20)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKBECBXYXDRET-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC(=O)N2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C(=O)NC(=O)N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

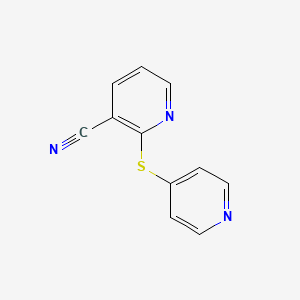

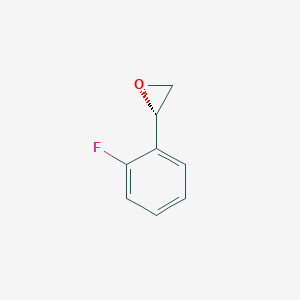

![N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2429114.png)

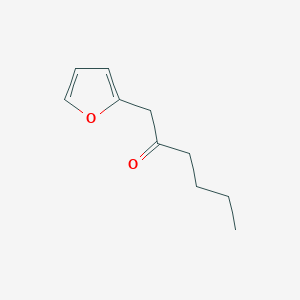

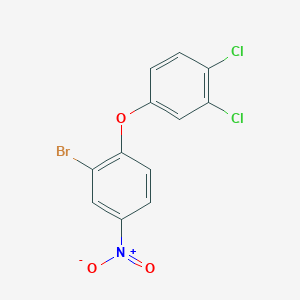

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

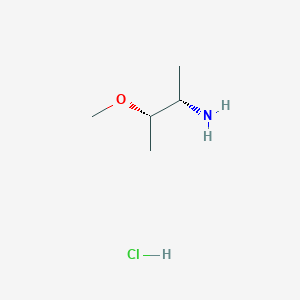

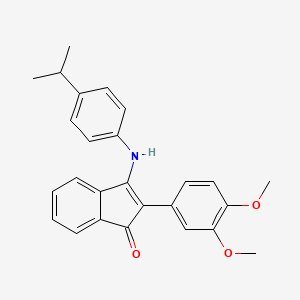

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)

![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)